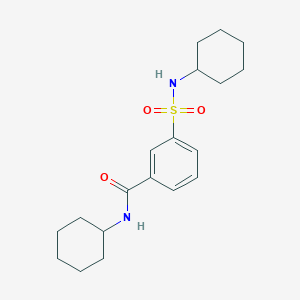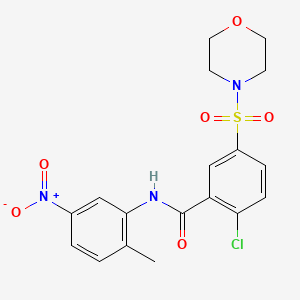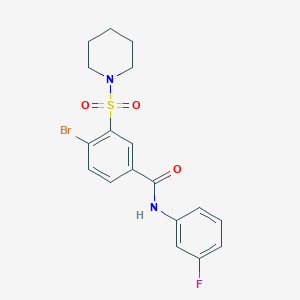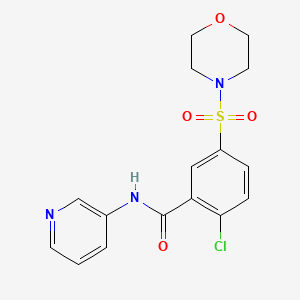
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide
Overview
Description
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a cyclohexylsulfamoyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide typically involves the reaction of 3-aminobenzamide with cyclohexylamine and cyclohexylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro and halogenated derivatives of the benzene ring.
Scientific Research Applications
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfamoyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3-(cyclohexylsulfamoyl)benzamide
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide
- N-cyclohexyl-3-aminopropanesulfonic acid
Uniqueness
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide is unique due to the presence of both a cyclohexyl group and a cyclohexylsulfamoyl group, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-cyclohexyl-3-(cyclohexylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-8-7-13-18(14-15)25(23,24)21-17-11-5-2-6-12-17/h7-8,13-14,16-17,21H,1-6,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMLDUOKWDGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453916.png)
![N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide](/img/structure/B3453918.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3453926.png)

![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![14-Methyl-10-phenoxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B3453961.png)
![4-[[4-Bromo-3-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3453965.png)

![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)

![2-chloro-N-(4-chlorophenyl)-5-[(2-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B3453989.png)
![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)
![1-[2-Chloro-5-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine](/img/structure/B3454010.png)

